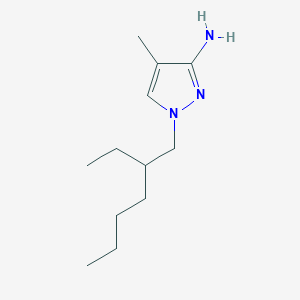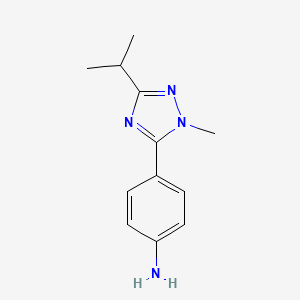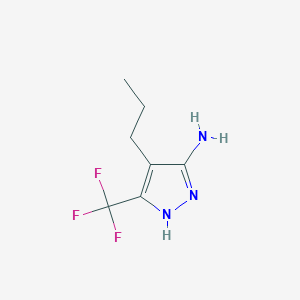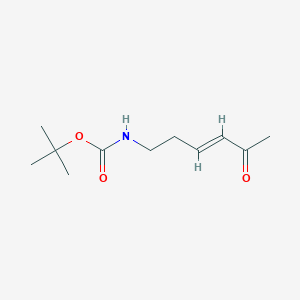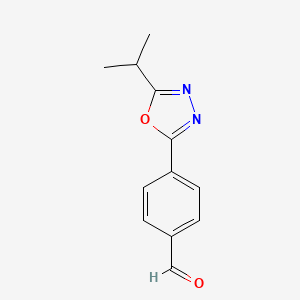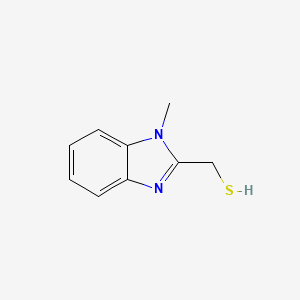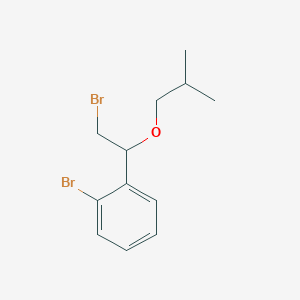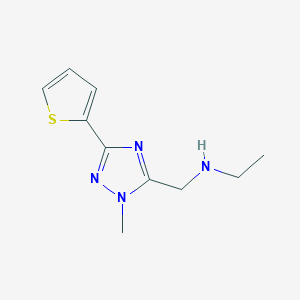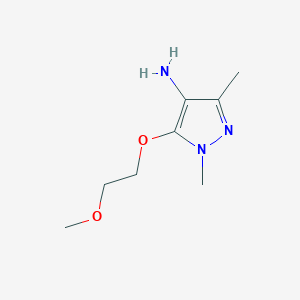
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with methoxyethoxy and dimethyl groups
Métodos De Preparación
The synthesis of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyethoxy and dimethyl groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include sodium bis(2-methoxyethoxy)aluminium hydride for reduction and various acids or bases for substitution reactions
Aplicaciones Científicas De Investigación
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine can be compared with similar compounds such as sodium bis(2-methoxyethoxy)aluminium hydride and tris(2-methoxyethoxy)(vinyl)silane. These compounds share some structural similarities but differ in their chemical properties and applications. For example, sodium bis(2-methoxyethoxy)aluminium hydride is primarily used as a reducing agent, while tris(2-methoxyethoxy)(vinyl)silane is used in polymer chemistry .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Propiedades
Fórmula molecular |
C8H15N3O2 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
5-(2-methoxyethoxy)-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O2/c1-6-7(9)8(11(2)10-6)13-5-4-12-3/h4-5,9H2,1-3H3 |
Clave InChI |
GEZNNHCHHNXUEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1N)OCCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


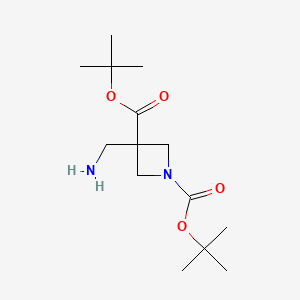
![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)

![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)
![3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B13640026.png)

